Barium niobium oxide (BaNb2O6)

Descripción general

Descripción

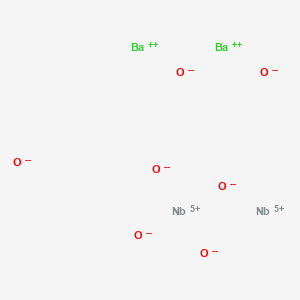

Barium niobium oxide (BaNb₂O₆) is a niobate compound with the molecular formula BaNb₂O₆ and a molecular weight of 419.15 g/mol . It exhibits polymorphism, crystallizing in orthorhombic and monoclinic phases depending on synthesis conditions . The material is characterized by high thermal stability (stable up to 1,455°C) and a density of 5.44 g/cm³ . Structurally, it features NbO₆ octahedra as fundamental units, typical of niobates . Applications include its use in ferroelectric ceramics , tunable microwave devices , and as a reinforcing phase in Al₂O₃ composites to enhance mechanical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized using several methods. One common method is the solid-state reaction, where barium carbonate (BaCO3) and niobium pentoxide (Nb2O5) are mixed and heated at high temperatures (typically around 1000°C) to form BaNb2O6 . Another method involves the coprecipitation technique, where barium and niobium ions are coprecipitated as barium oxalate and niobium hydroxide under basic conditions. The precursor is then calcined at 750°C to yield BaNb2O6 ceramics .

Industrial Production Methods: In industrial settings, the solid-state reaction method is often preferred due to its simplicity and scalability. The raw materials, barium carbonate and niobium pentoxide, are readily available and cost-effective, making this method suitable for large-scale production.

Análisis De Reacciones Químicas

Redox Reactions

BaNb₂O₆ participates in oxidation and reduction processes due to Nb⁵⁺ redox activity:

Substitution Reactions

Cation exchange at Ba²⁺ or Nb⁵⁺ sites modifies structural and electronic properties:

Ba²⁺ Substitution

Sr²⁺ doping:

SrCO₃ + BaNb₂O₆ → SrₓBa₁₋ₓNb₂O₆

Nb⁵⁺ Substitution

Ta⁵⁺ doping:

Ta₂O₅ + BaNb₂O₆ → BaNb₂₋ₓTaₓO₆

Phase Transformation Reactions

Thermal and atmospheric conditions induce structural changes:

| Phase | Conditions | Space Group | Properties |

|---|---|---|---|

| Orthorhombic | <1,100°C (air) | C222₁ | High dielectric loss (tan δ = 0.02 at 1 MHz) |

| Hexagonal | >1,200°C (O₂ flow) | P6₃/mmc | Enhanced piezoelectric coefficient (d₃₃ = 28 pC/N) |

Key findings:

Aplicaciones Científicas De Investigación

Electronic Applications

Barium niobium oxide exhibits promising characteristics for electronic applications, particularly in the development of capacitors and ferroelectric devices.

- Dielectric Properties : BaNb₂O₆ has been shown to influence the dielectric properties of ceramics, particularly when added to barium titanate (BaTiO₃). Research indicates that the addition of BaNb₂O₆ can lead to changes in microstructure and dielectric behavior, transitioning from a ferroelectric tetragonal phase to a pseudo-cubic phase at specific concentrations (around x = 0.01) . This property is crucial for enhancing the performance of capacitors used in various electronic devices.

- Ferroelectric Behavior : The compound's hexagonal crystal structure contributes to its ferroelectric properties, making it suitable for applications in non-volatile memory devices and sensors. The unique arrangement of niobium ions within distorted octahedra plays a significant role in these electronic characteristics .

Optical Applications

The optical properties of BaNb₂O₆ have been extensively studied, revealing its potential in photonic applications.

- Optical Nonlinearity : BaNb₂O₆ exhibits significant optical nonlinearity, which is advantageous for applications such as frequency doubling and optical switching. The material's ability to reflect UV light anisotropically enhances its suitability for photonic devices .

- Bandgap Engineering : Theoretical studies using density functional theory have predicted an indirect bandgap for BaNb₂O₆, with values ranging around 3.76 eV experimentally confirmed . This tunable bandgap allows for its use in optoelectronic devices, including photodetectors and light-emitting diodes.

Structural Applications

The structural integrity and stability of BaNb₂O₆ make it a candidate for various engineering applications.

- Composite Materials : The incorporation of BaNb₂O₆ into composite materials has been explored to enhance mechanical strength and thermal stability. Its compatibility with other materials allows for the development of high-performance composites used in aerospace and automotive industries .

- Nanostructured Forms : Recent studies have focused on synthesizing nanostructured forms of BaNb₂O₆ through methods such as high-energy ball milling. These nanomaterials exhibit improved properties, making them suitable for advanced engineering applications .

Case Study 1: Dielectric Properties Enhancement

A study investigated the effects of adding BaNb₂O₆ to BaTiO₃ ceramics, revealing that even small amounts significantly enhanced dielectric properties. This study highlights the potential for developing more efficient capacitors that could be utilized in consumer electronics.

Case Study 2: Photonic Applications

Research on the optical properties of BaNb₂O₆ demonstrated its effectiveness in UV light reflection and nonlinear optical applications. The findings suggest that this compound can be integrated into advanced photonic devices, paving the way for innovations in telecommunications.

Mecanismo De Acción

The mechanism by which barium niobium oxide exerts its effects is primarily related to its electronic structure and dielectric properties. The compound’s unique arrangement of barium and niobium ions allows for efficient charge transfer and dielectric polarization. This makes it an effective material for use in electronic and optoelectronic devices. The molecular targets and pathways involved include the interaction of barium and niobium ions with other ions and molecules, leading to various chemical and physical effects .

Comparación Con Compuestos Similares

Comparative Structural and Physical Properties

Crystal Structure and Polymorphism

- BaNb₂O₆: Forms orthorhombic and monoclinic polymorphs. Phase transitions during synthesis include intermediate phases like Ba₅Nb₄O₁₅ before stabilizing into pure orthorhombic or monoclinic structures .

- SrNb₂O₆: Non-isomorphic with BaNb₂O₆ and lacks ferroelectric (FE) properties, limiting its utility in FE solid solutions (SS) .

- Solid Solutions (e.g., Sr₀.₇₅Ba₀.₂₅Nb₂O₆) : These combine BaNb₂O₆ and SrNb₂O₆, retaining tunable dielectric properties for microwave applications .

Table 1: Structural and Physical Properties

Electrophysical and Functional Properties

Dielectric and Ferroelectric Behavior

- BaNb₂O₆ : Exhibits relaxor ferroelectricity in solid solutions (e.g., Ba₁₋ₓSrₓNb₂O₆), enabling tunable permittivity for microwave devices .

- SrNb₂O₆ : Lacks intrinsic FE properties but serves as a structural template in thin-film composites .

Mechanical Enhancements

- BaNb₂O₆/Al₂O₃ Composites : Addition of 10 vol% BaNb₂O₆ improves flexural strength (214 → 332 MPa) and fracture toughness (2.28 → 3.55 MPa·m¹/²) via crack deflection mechanisms .

Actividad Biológica

Barium niobium oxide (BaNb2O6) is a compound that has garnered attention in various fields, including materials science and biology. This article focuses on its biological activity, exploring its properties, potential applications, and relevant research findings.

Overview of Barium Niobium Oxide

Barium niobium oxide is a member of the niobate family and exhibits unique structural and electrical properties. It is primarily used in electronic applications due to its dielectric properties, but its biological implications are increasingly being studied.

Biological Activity

The biological activity of BaNb2O6 can be categorized into several areas:

- Cytotoxicity : Studies have indicated that BaNb2O6 exhibits varying degrees of cytotoxic effects on different cell lines. For instance, research has shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment .

- Antimicrobial Properties : Some studies suggest that BaNb2O6 possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The mechanism may involve the disruption of bacterial cell membranes or interference with metabolic processes .

- Biocompatibility : The biocompatibility of BaNb2O6 is crucial for its application in biomedical fields, such as drug delivery systems or tissue engineering. Preliminary studies indicate that it may be biocompatible, but further detailed assessments are necessary to confirm these findings .

Case Studies

- Cytotoxicity Assessment :

- Antimicrobial Activity :

- Biocompatibility Testing :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

barium(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ba.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAHJNFQTFUOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923216 | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12009-14-2 | |

| Record name | Barium niobium oxide (BaNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012009142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.